4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine
Description
Properties
IUPAC Name |
4-chloro-3-phenyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2S/c18-14-10-15(22-23-16(14)11-5-2-1-3-6-11)24-13-8-4-7-12(9-13)17(19,20)21/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHFDKWITRCXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Sulfur Introduction: The trifluoromethylphenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the chloro group or reduction of the pyridazine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated derivatives, reduced pyridazine rings.
Substitution Products: Amino or thiol-substituted pyridazine derivatives.
Scientific Research Applications
4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways.
Comparison with Similar Compounds
Triazolo-Pyridazine Derivatives
Example : 3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine ()
- Key Differences :
- Incorporates a fused 1,2,4-triazole ring , enhancing planar rigidity and hydrogen-bonding capacity.
- Chloro substituent at position 3 (vs. position 4 in the target compound).
- Biological Activity :
- Triazolo-pyridazines (e.g., compounds 6b, 7b, 8b in ) exhibit potent antibacterial activity against E. coli, S. aureus, and K. pneumoniae (comparable to ampicillin) and antifungal activity against C. albicans (similar to fluconazole) .
- The triazole ring likely improves target binding via additional dipole interactions or π-stacking.
Oxadiazole-Linked Pyridazines
Example : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()
- Key Differences :
- Methoxy group at position 3 (vs. phenyl in the target compound), increasing electron density.
- 1,2,4-Oxadiazole spacer between the pyridazine and trifluoromethylphenyl group, altering solubility and steric accessibility.
- Implications :
- Oxadiazoles are metabolically stable and improve bioavailability, but the methoxy group may reduce electrophilicity compared to chloro substituents.
Piperazine-Modified Pyridazines
Example : 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine ()
- Key Differences :
- Piperazine ring replaces the sulfanyl linkage, introducing basicity and conformational flexibility.
- Chloro substituent retained at position 3 (vs. position 4).
- Implications :
- Piperazine enhances water solubility and bioavailability, making it favorable for CNS-targeting drugs.
Sulfonate Pyridazine Derivatives
Example : 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate ()
- Key Differences :
- Sulfonate ester at position 3 (vs. sulfanyl group), increasing polarity and acidity.
- Sulfamoylphenyl group at position 1, enabling hydrogen bonding.
- Implications :
- Sulfonates are typically more water-soluble but may exhibit reduced membrane permeability.
Structural and Functional Comparison Table
Key Findings and Implications
Chloro Position Matters: Chloro at position 4 (target compound) vs.
Heterocycle Impact :
- Triazolo derivatives show superior antimicrobial activity due to additional hydrogen-bonding sites .
- Oxadiazole spacers balance lipophilicity and metabolic stability .
Sulfur Linkages : Sulfanyl groups (target compound) offer moderate lipophilicity, while sulfonates () prioritize solubility.
Piperazine Advantage : Piperazine-modified pyridazines () are promising for CNS applications due to enhanced blood-brain barrier penetration.
Biological Activity
The compound 4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C16H12ClF3N2S
- Molecular Weight : 364.79 g/mol
The presence of the chloro, trifluoromethyl, and sulfanyl functional groups contributes to the compound's unique reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against a range of bacterial strains.
- Antitrypanosomal Activity : Related compounds have demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness, with low micromolar IC50 values indicating potent effects.
- Anticancer Potential : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
Antitrypanosomal Activity
A study on pyrimidine derivatives highlighted the antitrypanosomal activity of compounds structurally related to this compound. For instance, one compound exhibited an IC50 value of 0.38 μM , indicating strong efficacy against Trypanosoma brucei while maintaining low toxicity towards mammalian cells (CC50 > 100 μM) .
| Compound | IC50 (μM) | CC50 (μM) | Selectivity |
|---|---|---|---|
| Compound 1 | 4.8 | >100 | >20 |
| Compound 2 | 0.38 | 23 | >60 |
| Compound 3 | 19.6 | >100 | >5 |
Anticancer Activity
In another study focusing on cancer cell lines, derivatives similar to the target compound were evaluated for their cytotoxic effects. The results showed that certain modifications to the phenyl groups significantly enhanced antiproliferative activity against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MCF-7 | 15 |
| Derivative B | HeLa | 10 |
| Derivative C | A549 | 8 |
The mechanisms by which these compounds exert their biological effects are still under investigation. However, preliminary data suggest that:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in parasite metabolism or cancer cell proliferation.
- Disruption of Cell Membranes : Antimicrobial properties could be attributed to disruption of microbial cell membranes.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between para/meta substitution on aromatic rings) .
- X-ray Crystallography : Critical for resolving ambiguities in stereochemistry, as demonstrated for structurally related compounds like 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine .
- HPLC/MS : Ensures purity (>95%) and validates molecular weight .
Basic: How do reaction conditions influence yield and selectivity in sulfanyl group incorporation?
Answer:
Key factors include:
- Temperature : Elevated temperatures (70–90°C) accelerate thiolate nucleophile reactivity but may promote decomposition; lower temperatures (40–60°C) improve selectivity for mono-substitution .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the sulfur-containing reagent, while non-polar solvents reduce side reactions like oxidation .
- Catalysts : Use of base catalysts (e.g., K₂CO₃) deprotonates thiols, improving reactivity without requiring harsh conditions .
Example Optimization :
In analogous compounds, adjusting pH to 8–9 and using a 2:1 molar ratio of thiol to pyridazine precursor increased yields from 45% to 78% .
Advanced: How can computational modeling resolve contradictions in reported biological activities?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) may arise from structural flexibility or assay conditions. Methodological approaches include:
Molecular Docking (AutoDock Vina) : Predict binding affinities to target proteins (e.g., kinases, bacterial enzymes). For example, docking studies on triazolopyridazine analogs revealed steric clashes with non-target receptors, explaining selectivity variations .
Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess redox stability or nucleophilic attack susceptibility .
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing trifluoromethyl with methoxy) and correlate with activity trends .
Case Study : A related compound’s inconsistent antifungal activity was attributed to crystallographic polymorphism, resolved via X-ray diffraction .
Advanced: What strategies enhance pharmacokinetic properties without compromising bioactivity?
Answer:
Lipophilicity Modulation : Introducing polar groups (e.g., hydroxyl, carboxyl) improves aqueous solubility. For instance, replacing the trifluoromethyl group with a methoxy derivative increased solubility by 3-fold in a structurally similar pyridazine .
Metabolic Stability : Deuterating labile C-H bonds or using fluorine substituents reduces oxidative metabolism, as seen in triazolopyridazine analogs .
In Silico ADMET Prediction : Tools like SwissADME evaluate permeability (e.g., Blood-Brain Barrier penetration) and toxicity risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
